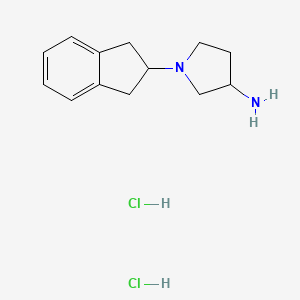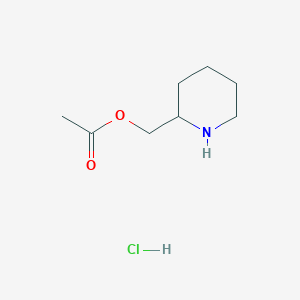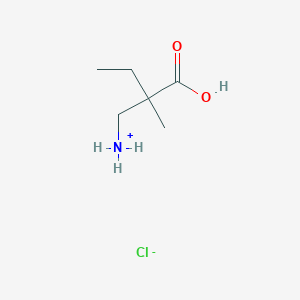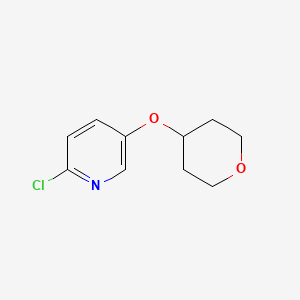
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride
概要
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule . Unfortunately, the specific molecular structure of “1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride” is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, and boiling point . The specific physical and chemical properties of “this compound” are not provided in the available resources.科学的研究の応用
Chemical Synthesis and Structural Analysis
- Research on the synthesis and structural analysis of compounds related to 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride has been a significant focus. Studies have examined the recyclization of isopropyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl(oxo)acetates, leading to the formation of various derivative compounds. These processes involve complex reactions that yield compounds with distinct structural and chemical properties. For instance, the reaction of monocyclic 1H-pyrrole-2,3-diones with thiourea has led to the formation of unique compounds with potential applications in various fields of chemistry and pharmacology (Silaichev, Aliev, & Maslivets, 2008) (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).
Pyrrole and Pyrrole Derivatives
- Pyrrole derivatives, such as pyrrolines and pyrrolidines, are crucial in various biological molecules, including heme and chlorophyll. These compounds have been prepared by condensation of amines with carbonyl-containing compounds. Pyrrolidinones, for example, are nonaromatic cyclic amide systems widely used as intermediates, wetting agents, and solvents. They demonstrate low toxicity and are derived from reactions involving butyrolactone with ammonia or primary amine (Anderson & Liu, 2000).
Cytotoxic Evaluation and Potential Anticancer Agents
- A novel synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives has been reported, with compounds synthesized showing potential cytotoxic effects against specific cancer cell lines. This research opens pathways for the development of novel cancer treatments and underscores the role of complex organic compounds in pharmacological research (Udayakumar, Gowsika, & Pandurangan, 2017).
Functional Derivatives and Potential Applications
- Compounds related to this compound serve as essential intermediates in the synthesis of a variety of functional derivatives. These compounds have potential applications in the pharmaceutical industry and other fields requiring specialized chemical compounds (Silaichev, Dmitriev, Aliev, & Maslivets, 2010).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific receptors, influencing their activity and modulating biochemical pathways. For instance, it interacts with enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase and dopamine β-hydroxylase, altering their catalytic efficiency. Additionally, it can bind to transport proteins, affecting the uptake and release of neurotransmitters in synaptic clefts .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating receptor activity and altering intracellular signaling cascades. This compound has been observed to affect gene expression by interacting with transcription factors and modifying their binding to DNA. Furthermore, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, triggering conformational changes that activate intracellular signaling pathways. This compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their ability to bind to promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, it may undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance neurotransmitter synthesis and release, leading to improved cognitive function and mood regulation. At high doses, it can induce toxic effects, such as oxidative stress and neuronal damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and hydroxylation. The resulting metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to different cellular compartments. Binding proteins may also play a role in its transport, influencing its localization and accumulation within cells. This compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it interacts with transcription factors and modulates gene expression .
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-12-5-6-15(9-12)13-7-10-3-1-2-4-11(10)8-13;;/h1-4,12-13H,5-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYXHYKVITTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)
![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)


